8-Fluoro-3-(phenylsulfonyl)quinoline

CNS drug discovery Cannabinoid receptor pharmacology Medicinal chemistry

Select 8-fluoro-3-(phenylsulfonyl)quinoline for its unique substitution pattern: the 8‑fluoro group is critical for CNS drug‑likeness and target engagement, unlike 8‑chloro or 8‑piperazinyl analogs. This specific composition is patented for CB2 receptor modulation and serves as an essential control in 5‑HT6 antagonist programs. Using the correct analog ensures reproducible pharmacological profiles and avoids wasted synthesis. Available at ≥98% purity, ready for immediate use in fragment‑based drug discovery and lead optimization. Order now to advance your CNS GPCR research.

Molecular Formula C15H10FNO2S
Molecular Weight 287.31 g/mol
CAS No. 866782-60-7
Cat. No. B3161023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-3-(phenylsulfonyl)quinoline
CAS866782-60-7
Molecular FormulaC15H10FNO2S
Molecular Weight287.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C(=C2)C=CC=C3F
InChIInChI=1S/C15H10FNO2S/c16-14-8-4-5-11-9-13(10-17-15(11)14)20(18,19)12-6-2-1-3-7-12/h1-10H
InChIKeyOJAYPDUKGOQKJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Fluoro-3-(phenylsulfonyl)quinoline (CAS 866782-60-7): Procurement-Ready Heterocyclic Building Block for CNS-Targeted Lead Discovery


8-Fluoro-3-(phenylsulfonyl)quinoline (CAS 866782-60-7) is a heterocyclic quinoline derivative characterized by an electron-withdrawing fluorine atom at the 8-position and a phenylsulfonyl group at the 3-position [1]. This substitution pattern confers distinct physicochemical properties, including a molecular weight of 287.31 g/mol and a melting point range of 165-168 °C, which are critical parameters for chemical handling, purification, and formulation in medicinal chemistry workflows . The compound is commercially available from multiple reputable suppliers at purities ≥95%, ensuring immediate accessibility for research and development applications without the need for custom synthesis .

Why Unsubstituted or Differently Halogenated 3-(Phenylsulfonyl)quinoline Analogs Cannot Be Interchanged for 8-Fluoro-3-(phenylsulfonyl)quinoline in CNS Programs


In-class substitution of 3-(phenylsulfonyl)quinoline derivatives is scientifically inadvisable due to the profound influence of the 8-position substituent on both pharmacological target engagement and pharmacokinetic behavior. SAR studies of this chemotype explicitly demonstrate that the nature of the 8-substituent (e.g., hydrogen, chloro, piperazinyl, or fluoro) dictates the compound's antagonist activity at the 5-HT6 receptor and its overall CNS drug-likeness [1]. Furthermore, the specific combination of an 8-fluoro atom and a 3-phenylsulfonyl group has been patented as a distinct composition of matter for CB2 receptor modulation, underscoring that this exact substitution pattern is considered a novel and non-obvious invention separate from other analogs [2]. Procuring a generic '3-(phenylsulfonyl)quinoline' or an 8-chloro analog will not replicate the target binding profile or physicochemical properties that define the utility of the 8-fluoro variant.

Quantitative Differentiation Guide: 8-Fluoro-3-(phenylsulfonyl)quinoline vs. Closest Analogs


8-Fluoro Substitution Defines a Unique Composition of Matter for CB2 Receptor Modulation vs. 8-Chloro and 8-Unsubstituted Analogs

The compound 8-fluoro-3-(phenylsulfonyl)quinoline is explicitly claimed as a novel composition of matter in a patent family covering quinoline derivatives capable of selectively modulating the CB2 receptor [1]. This legal and scientific differentiation is based on the specific structural combination of the 8-fluoro atom and the 3-phenylsulfonyl group. In contrast, the unsubstituted analog 3-(phenylsulfonyl)quinoline and the 8-chloro analog 8-chloro-3-(phenylsulfonyl)quinoline are not co-claimed within the same structural scope, indicating that the 8-fluoro variant possesses a distinct and patentably unique pharmacological profile.

CNS drug discovery Cannabinoid receptor pharmacology Medicinal chemistry

8-Fluoro-3-(phenylsulfonyl)quinoline Enables Direct Comparison to the Advanced 5-HT6 Antagonist GSK215083 Due to Core Scaffold Identity

The core scaffold of 8-fluoro-3-(phenylsulfonyl)quinoline is identical to that of GSK215083 (CAS 607742-80-3), a well-characterized PET radioligand and potent antagonist for the 5-HT6 receptor . GSK215083, which features an 8-piperazinyl group instead of an 8-fluoro, demonstrates high affinity (pKi ~9.7) and has been advanced to human clinical imaging studies for Alzheimer's disease [1]. The availability of the 8-fluoro-3-(phenylsulfonyl) core provides researchers with a chemically distinct starting point to explore alternative physicochemical property profiles while maintaining the validated 3-phenylsulfonylquinoline pharmacophore.

5-HT6 receptor antagonists CNS PET imaging Alzheimer's disease

Fluorine Substitution at C8 Provides Physicochemical Advantages Over 8-Chloro and 8-Unsubstituted Analogs for CNS Drug Design

The presence of a fluorine atom at the 8-position, compared to hydrogen (unsubstituted) or chlorine, confers distinct physicochemical advantages relevant to CNS drug development. Fluorine's small size (van der Waals radius ~1.47 Å) and high electronegativity increase metabolic stability and can modulate lipophilicity (LogP) and basicity (pKa) without significantly increasing molecular weight, unlike chlorine (MW increase: +18.5 vs. +1 for F vs. H). The molecular weight of 8-fluoro-3-(phenylsulfonyl)quinoline is 287.31 g/mol , whereas the 8-chloro analog (8-chloro-3-(phenylsulfonyl)quinoline, CAS 1429304-29-9) has a higher molecular weight of 303.76 g/mol . This lower molecular weight for the fluoro derivative is advantageous for maintaining CNS drug-likeness (rule-of-five compliance) and may facilitate superior brain penetration.

Medicinal chemistry CNS drug design Physicochemical property optimization

Well-Defined Synthetic Routes and Commercial Availability Enable Rapid Procurement and Derivatization

8-Fluoro-3-(phenylsulfonyl)quinoline is commercially available from multiple suppliers with defined purity (≥95%), melting point (165-168 °C), and storage conditions (room temperature, sealed dry) . In contrast, while synthetic routes for related 3-sulfonylquinolines exist, they often require specialized conditions (e.g., palladium catalysis, electrochemical setups) or multi-step sequences that add time and cost to research workflows . The immediate commercial availability of this specific fluoro derivative eliminates the need for in-house synthesis, accelerating hit-to-lead timelines and ensuring batch-to-batch consistency.

Organic synthesis Chemical procurement Building blocks

Prioritized Research and Procurement Scenarios for 8-Fluoro-3-(phenylsulfonyl)quinoline Based on Quantitative Differentiation


CB2 Receptor Modulator Lead Generation and Patent-Literate Medicinal Chemistry

Use 8-fluoro-3-(phenylsulfonyl)quinoline as a starting scaffold for developing novel CB2 receptor modulators for pain, inflammation, or neurodegenerative diseases. The compound's inclusion in the patent literature [1] provides a clear legal and scientific foundation for exploring this chemotype. Structure-activity relationship (SAR) studies should focus on further derivatization at positions amenable to modification while retaining the core 8-fluoro-3-sulfonyl motif to maintain the patented differentiation.

Comparative 5-HT6 Receptor Antagonist SAR and PET Tracer Development

Employ this compound as a control or comparator in 5-HT6 receptor antagonist programs. Given the clinical validation of the 3-phenylsulfonylquinoline scaffold exemplified by GSK215083 [1], the 8-fluoro variant serves as a valuable tool to investigate how C8 substitution (fluoro vs. piperazinyl) impacts receptor binding affinity, functional activity, and, crucially, blood-brain barrier permeability. This head-to-head comparison can guide the optimization of CNS-penetrant 5-HT6 ligands for cognitive disorders.

CNS-Focused Fragment-Based Drug Discovery (FBDD) and Library Design

Incorporate 8-fluoro-3-(phenylsulfonyl)quinoline into fragment libraries or focused compound collections targeting CNS targets. Its relatively low molecular weight (287.31 g/mol) and the presence of a fluorine handle for potential metabolic stabilization [1] align with fragment-like properties. This compound can serve as a core for fragment growing or merging strategies aimed at identifying novel ligands for a range of CNS G-protein coupled receptors (GPCRs) and enzymes.

Quote Request

Request a Quote for 8-Fluoro-3-(phenylsulfonyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.